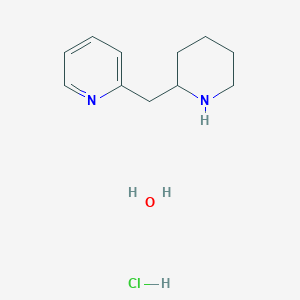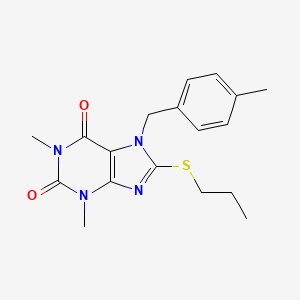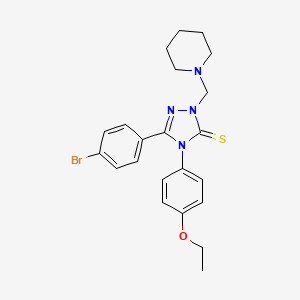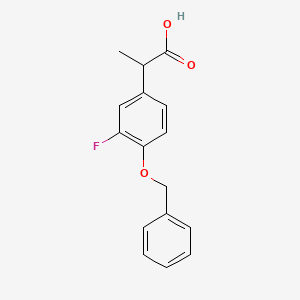
2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride is a chemical compound with the empirical formula C11H19ClN2O and a molecular weight of 230.73 . It is a derivative of pyridine and piperidine, which are both nitrogen-containing heterocyclic compounds. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The resulting compound is then purified and crystallized to obtain the monohydrate hydrochloride form .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced purification methods ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Piperidinylmethyl)pyridine: The non-hydrochloride form of the compound.
2-(2-Piperidinylmethyl)pyridine N-oxide: An oxidized derivative.
2-(2-Piperidinylmethyl)pyridine derivatives: Various substituted forms with different functional groups.
Uniqueness
2-(2-Piperidinylmethyl)pyridine monohydrate hydrochloride is unique due to its specific chemical structure, which combines the properties of both pyridine and piperidine. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
2-(piperidin-2-ylmethyl)pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11;;/h1,3,5,7,11,13H,2,4,6,8-9H2;1H;1H2 |
InChI Key |
MQYSFTFJWCXMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=N2.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)

![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)




![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine](/img/structure/B12050374.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)

![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)


